molecular formula C8H11ClN2S B8328311 2-Butylsulfanyl-4-chloro-pyrimidine

2-Butylsulfanyl-4-chloro-pyrimidine

Cat. No. B8328311
M. Wt: 202.71 g/mol
InChI Key: LOSRMIRNQRENPJ-UHFFFAOYSA-N
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Patent
US08399462B2

Procedure details

A mixture of 2-butylsulfanyl-3H-pyrimidin-4-one (3.0 g) and phosphorus oxychloride (15 mL) was heated at reflux for 3 h; it was then cooled to RT and evaporated under reduced pressure. The residue was poured into an ice-water mixture, and the resulting mixture was extracted with DCM. The combined organic extracts were washed with a diluted aqueous solution of NaHCO3, dried over Na2SO4, filtered and evaporated under reduced pressure to give 1.2 g of 2-butylsulfanyl-4-chloro-pyrimidine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:5][C:6]1[NH:11][C:10](=O)[CH:9]=[CH:8][N:7]=1)[CH2:2][CH2:3][CH3:4].P(Cl)(Cl)([Cl:15])=O>>[CH2:1]([S:5][C:6]1[N:11]=[C:10]([Cl:15])[CH:9]=[CH:8][N:7]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CCC)SC1=NC=CC(N1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into an ice-water mixture
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with DCM
WASH
Type
WASH
Details
The combined organic extracts were washed with a diluted aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)SC1=NC=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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